3-Chloropropionyl-coa
Overview
Description
3-Chloropropionyl-coenzyme A is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is essential for the metabolism of fatty acids and the synthesis of acetyl-coenzyme A. The presence of a chlorine atom in the propionyl group makes 3-Chloropropionyl-coenzyme A a unique compound with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropionyl-coenzyme A can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In industrial settings, the production of 3-Chloropropionyl-coenzyme A often involves the use of large-scale reactors and continuous flow systems. The process may include the chlorination of propionic acid followed by the coupling of the resulting 3-chloropropionic acid with coenzyme A. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropionyl-coenzyme A undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the propionyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form 3-chloropropionyl-coenzyme A derivatives with higher oxidation states.
Reduction: Reduction reactions can convert 3-Chloropropionyl-coenzyme A to its corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 3-aminopropionyl-coenzyme A, 3-thiopropionyl-coenzyme A, and 3-alkoxypropionyl-coenzyme A.
Oxidation: Products include 3-chloropropionyl-coenzyme A derivatives with higher oxidation states.
Reduction: Products include 3-hydroxypropionyl-coenzyme A and propionyl-coenzyme A.
Scientific Research Applications
3-Chloropropionyl-coenzyme A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research focuses on its potential therapeutic applications, including its use as a precursor for drug synthesis and its role in metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropropionyl-coenzyme A involves its interaction with specific enzymes and proteins in metabolic pathways. The chlorine atom in the propionyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromopropionyl-coenzyme A
- 2-Chloropropionyl-coenzyme A
- 4-Chlorobutyryl-coenzyme A
- Chloroacetyl-coenzyme A
Uniqueness
3-Chloropropionyl-coenzyme A is unique due to the presence of the chlorine atom in the propionyl group, which imparts distinct chemical reactivity and properties. Compared to its analogs, it exhibits different reactivity patterns in nucleophilic substitution and oxidation-reduction reactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-chloropropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZPAYTKZKLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39ClN7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914609 | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96212-36-1 | |
Record name | 3-Chloropropionyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096212361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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